1,3,4-Thiadiazol-2-ylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4-thiadiazol-2-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-5-2-6-4-1-7-2/h1H,3H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWUXDUVTNFIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325974 | |
| Record name | 1,3,4-thiadiazol-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30094-47-4 | |
| Record name | NSC522426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-thiadiazol-2-ylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,3,4 Thiadiazol 2 Ylhydrazine and Its Functionalized Congeners
Classical and Refined Cyclization Approaches for 1,3,4-Thiadiazole (B1197879) Formation
The construction of the 1,3,4-thiadiazole ring system is predominantly achieved through the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms. Various classical methods have been refined over the years for efficiency and substrate scope.
Thiosemicarbazide-Mediated Cyclizations
Thiosemicarbazide (B42300) and its derivatives are among the most common and versatile starting materials for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles, which are direct precursors to 1,3,4-thiadiazol-2-ylhydrazine. sbq.org.brsphinxsai.com The general strategy involves the reaction of thiosemicarbazide with a one-carbon electrophile, typically a carboxylic acid or its derivative, followed by cyclodehydration. sbq.org.brjocpr.com
The mechanism for the cyclization of thiosemicarbazide with a carboxylic acid begins with a nucleophilic attack by the terminal nitrogen of the thiosemicarbazide on the carboxylic acid's carbonyl carbon. sbq.org.br This is followed by a dehydration step. Subsequently, the sulfur atom attacks the newly formed imine carbon, leading to ring closure. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br The reaction is typically facilitated by strong acids or dehydrating agents like sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or acetyl chloride. sbq.org.brjocpr.comtandfonline.comptfarm.pl
For instance, the treatment of thiosemicarbazide derivatives with phosphoric acid has been shown to produce 1,3,4-thiadiazoles in moderate yields. sbq.org.br Similarly, reacting thiosemicarbazide with various carboxylic acids in the presence of sulfuric acid at elevated temperatures (80-90 °C) yields the corresponding 2-amino-5-substituted-1,3,4-thiadiazole derivatives. sbq.org.br The choice of the dehydrating agent can be crucial; POCl₃ is often used for the cyclization of thiosemicarbazide with different aromatic carboxylic acids. jocpr.comasianpubs.org Oxidative cyclization using agents like ferric chloride (FeCl₃) on thiosemicarbazones (derived from thiosemicarbazide and aldehydes/ketones) also provides a route to the thiadiazole core. sbq.org.brnih.gov
| Starting Material 1 | Starting Material 2 | Cyclizing/Dehydrating Agent | Product | Yield (%) | Reference |
| Thiosemicarbazide | Various Carboxylic Acids | H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazoles | 35-80% | sbq.org.br |
| Thiosemicarbazide | Acetyl Chloride | - | 2-Amino-5-methyl-1,3,4-thiadiazole | N/A | sphinxsai.com |
| Thiosemicarbazide Derivatives | Phosphoric Acid | H₃PO₄ | Substituted 1,3,4-thiadiazoles | 30-50% | sbq.org.br |
| Thiosemicarbazide | Aromatic Carboxylic Acids | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazoles | N/A | jocpr.com |
| 5-Nitrofurfural thiosemicarbazone | - | FeCl₃ | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | Good | sbq.org.br |
Acylhydrazine and Carboxylic Acid Pathways in Thiadiazole Synthesis
Pathways involving acylhydrazines (also known as acid hydrazides) are fundamental to forming the 1,3,4-thiadiazole ring. These methods typically consist of two or more steps where the acylhydrazine is first converted into a key intermediate, such as an acylthiosemicarbazide or an acyldithiocarbazate, which then undergoes cyclization. sbq.org.br
A common approach is the reaction of an acylhydrazine with an isothiocyanate. sbq.org.brtandfonline.com This reaction forms a 1,4-disubstituted thiosemicarbazide intermediate. Subsequent acid-catalyzed cyclodehydration, often using sulfuric acid or methanesulfonic acid, yields the 2,5-disubstituted 1,3,4-thiadiazole. sbq.org.brtandfonline.com
Alternatively, acylhydrazines can react with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbazate salt. uobaghdad.edu.iq This intermediate can then be cyclized to a 1,3,4-thiadiazole-2-thiol (B7761032) derivative upon treatment with a strong acid like concentrated sulfuric acid. uobaghdad.edu.iq Solid-phase synthesis approaches have also been developed using resin-bound acylhydrazines, which react with isothiocyanates to form resin-bound thiosemicarbazides. tandfonline.com These are then cyclized on-resin using concentrated sulfuric acid before cleavage to release the final product. tandfonline.com
| Acylhydrazine | Reagent 1 | Reagent 2 / Catalyst | Intermediate | Cyclization Condition | Product | Reference |
| Isoniazid | Substituted Isothiocyanate | NaOH (in Ethanol) | Thiosemicarbazide | Acidic medium | N-substituted 2-amino-5-substituted-1,3,4-thiadiazoles | sbq.org.br |
| Resin-bound acylhydrazine | Phenyl isothiocyanate | Ethanol (B145695) | Resin-bound thiosemicarbazide | conc. H₂SO₄ | 2-Anilino-5-substituted-1,3,4-thiadiazole | tandfonline.com |
| Benzohydrazide | Carbon Disulfide | Propylphosphonic anhydride | - | - | 2-Phenyl-5-mercapto-1,3,4-thiadiazole | sbq.org.br |
| Naproxen hydrazide | Carbon Disulfide | Basic media | Potassium salt of dithiocarbazate | conc. H₂SO₄ | Naproxen-substituted 1,3,4-thiadiazole-2-thiol | uobaghdad.edu.iq |
Dithiocarbazate and Isothiocyanate Reactions for 1,3,4-Thiadiazole Formation
Dithiocarbazates and isothiocyanates serve as crucial synthons for introducing the necessary sulfur and carbon elements for the 1,3,4-thiadiazole ring. sbq.org.br Dithiocarbazates, which can be synthesized from the reaction of hydrazine (B178648) with carbon disulfide in a basic medium, are versatile intermediates. sbq.org.brsphinxsai.com For example, reacting hydrazine hydrate (B1144303) with CS₂ in the presence of alcoholic ammonia (B1221849) yields 2,5-dithiol-1,3,4-thiadiazole. sbq.org.br
A particularly effective method involves the reaction of thiosemicarbazide with carbon disulfide. sbq.org.br This reaction, when carried out in the presence of potassium hydroxide, forms the potassium salt of thiosemicarbazide-4-dithiocarboxylic acid. sphinxsai.com Heating this salt leads to cyclization, yielding 2-amino-5-mercapto-1,3,4-thiadiazole. sphinxsai.com Similarly, heterocyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions is a key method for producing 1,3,4-thiadiazolethiolates. nih.gov
Isothiocyanates are widely used in reactions with acylhydrazines to form thiosemicarbazide intermediates, which are then cyclized to 2-amino-substituted 1,3,4-thiadiazoles. sbq.org.brtandfonline.com Another strategy involves the solid-phase synthesis of an isothiocyanate-terminated resin, which can then react with acylhydrazines to build the thiadiazole skeleton. acs.org Furthermore, a regioselective, reagent-based cyclization of thiosemicarbazide intermediates, formed from acylhydrazides and isothiocyanates, can be directed towards 2-amino-1,3,4-thiadiazoles using p-toluenesulfonyl chloride (p-TsCl) in a polar solvent. organic-chemistry.org
| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Reference |
| Hydrazine Hydrate | Carbon Disulfide | Alcoholic Ammonia | 2,5-Dithiol-1,3,4-thiadiazole | 60% | sbq.org.br |
| Thiosemicarbazide | Carbon Disulfide | Ethanolic KOH | 2-Amino-5-mercapto-1,3,4-thiadiazole | N/A | sphinxsai.com |
| Thiosemicarbazide Derivatives | Carbon Disulfide | Basic Conditions | 1,3,4-Thiadiazolethiolates | Good | nih.gov |
| Methyl Dithiocarbazate | Hydrazonoyl Bromides | Triethylamine, Ethanol | 2,5-Disubstituted-1,3,4-thiadiazoles | N/A | nih.gov |
| Acylhydrazide & Isothiocyanate Intermediate | p-TsCl, NMP | Room Temp | 2-Amino-1,3,4-thiadiazoles | High | organic-chemistry.org |
Emerging Synthetic Strategies and Catalytic Considerations for 1,3,4-Thiadiazole Derivatives
In recent years, green chemistry principles have driven the adoption of new technologies to improve the efficiency and environmental footprint of heterocyclic synthesis. Microwave irradiation and ultrasound have emerged as powerful tools for accelerating reactions and improving yields.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry, offering significant advantages over conventional heating methods. researchgate.net These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, cleaner reactions with fewer side products, and the potential for solvent-free conditions. researchgate.netmdpi.combenthamscience.com
The synthesis of 1,3,4-thiadiazole derivatives has been successfully adapted to microwave protocols. For example, the cyclization of thiosemicarbazide with various acids using POCl₃ as a dehydrating agent can be efficiently carried out under microwave irradiation. asianpubs.org Similarly, the formation of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazoles and aromatic aldehydes is accelerated by microwaves. rjptonline.org Comparative studies consistently show that microwave irradiation leads to higher yields in significantly shorter reaction times compared to conventional refluxing methods. mdpi.comrjptonline.org For instance, the synthesis of certain N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide (B126) derivatives required 8-10 hours conventionally for a 60-75% yield, whereas microwave irradiation achieved yields of 85-94% in just 4-8 minutes. mdpi.com
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Power, Time, Yield) | Reference |
| Synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides | 8-10 h, 60-75% | 300 W, 4-8 min, 85-94% | mdpi.com |
| Synthesis of 1,3,4-thiadiazole Schiff bases | 5 h (reflux) | 300 W, few min, higher yield | rjptonline.org |
| Synthesis of sbq.org.brresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] researchgate.netmdpi.comCurrent time information in Bangalore, IN.thiadiazoles | N/A | MWI, shorter time, good yields | scielo.br |
| Cyclization of thiosemicarbazide with acids (using POCl₃) | Long reaction times | MWI, short reaction time, high yields | asianpubs.org |
Ultrasound-Promoted Synthetic Transformations
Ultrasonic irradiation, or sonochemistry, provides an alternative green methodology for promoting chemical reactions. nih.gov The physical phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. tandfonline.com Like microwave synthesis, ultrasound-assisted synthesis offers benefits such as shorter reaction times, higher yields, greater product purity, and milder reaction conditions compared to conventional methods. nih.govtandfonline.com
The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles. tandfonline.combenthamdirect.com For instance, the one-pot, three-component Kabachnik-Fields reaction to synthesize α-aminophosphonate derivatives containing a 1,3,4-thiadiazole moiety is significantly enhanced by ultrasound. sciforum.net This method provides better yields in shorter times compared to traditional approaches. sciforum.net The synthesis of 5-substituted phenyl-1,3,4-thiadiazol-2-amine derivatives from thiosemicarbazide and substituted benzoic acids has also been efficiently performed under ultrasonic irradiation. sciforum.net Another example is the one-pot synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidines, where using an ultrasound probe reduced the reaction time from 9-10 hours (conventional reflux) to a much shorter duration with excellent yields. sciforum.net
| Reaction Type | Reagents | Conditions | Advantages Noted | Reference |
| Kabachnik-Fields Reaction | 3-Formyl chromone, 5-substituted phenyl-1,3,4-thiadiazol-2-amine, Triethyl phosphite | Ultrasound, ZrOCl₂ catalyst, Ethanol | Better yields, shorter reaction time | sciforum.net |
| Thiadiazole Synthesis | Thiosemicarbazide, Substituted benzoic acid | Ultrasound, H₂SO₄ catalyst, Ethanol | Efficient synthesis | sciforum.net |
| One-pot, three-component synthesis of thiadiazolo[3,2-a]pyrimidines | Aldehyde, 2-aminothiadiazole, Malononitrile | Ultrasound probe, NaOH catalyst, Ethanol | Faster reaction rates, better yields vs. conventional | sciforum.net |
| Synthesis of thiazole (B1198619) derivatives from thiosemicarbazide | Thiosemicarbazide, Hydrazonoyl halides | Ultrasound, Dioxane, 50-60 °C | Rapid synthesis (30 min) | nih.gov |
| Green synthesis of 1,3-thiazoles and 1,3,4-thiadiazines | Thiocarbohydrazide, α-haloketones | Ultrasound, solvent-free | Ecofriendly, efficient | researchgate.net |
Derivatization Strategies Utilizing the this compound Scaffold
The this compound core is a versatile scaffold in synthetic organic chemistry, providing a reactive hydrazine moiety attached to a biologically significant thiadiazole ring. This structure serves as a valuable starting point for the synthesis of a wide array of more complex molecules through various derivatization strategies. These strategies primarily target the terminal nitrogen of the hydrazine group, allowing for the construction of hydrazones, fused heterocyclic systems, and amide or amine analogues.
Synthesis of Novel Hydrazone Derivatives
A prominent derivatization strategy for this compound and its analogues is the synthesis of hydrazones. This is typically achieved through a straightforward condensation reaction between the hydrazine derivative and a variety of carbonyl compounds, namely aldehydes and ketones. The resulting hydrazones, which contain the characteristic azomethine (–N=CH–) group, are of significant interest due to their diverse pharmacological profiles.
The synthesis generally involves refluxing the thiadiazolylhydrazine with the selected aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. For instance, a series of ketone hydrazone derivatives were synthesized in good yields by the condensation of 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazine with various substituted and unsubstituted ketones. researchgate.net This reaction underscores the utility of the hydrazine moiety as a nucleophile that readily attacks the electrophilic carbonyl carbon, followed by dehydration to yield the stable hydrazone product.
The general synthetic pathway can be represented as follows:
Scheme 1: General synthesis of hydrazone derivatives from a this compound analogue.
The table below details several ketone hydrazone derivatives synthesized from 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazine, showcasing the versatility of this reaction with different ketone substrates. researchgate.net
| Compound ID | Ketone Reactant | Resulting Hydrazone Structure | Yield (%) |
| 4a | 1-Phenyl-ethanone | 1-phenylethan-1-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone | 82.3 |
| 4b | 1-(4-Methoxyphenyl)ethanone | 1-(4-methoxyphenyl)ethan-1-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone | 86.4 |
| 4c | 1-(4-Chlorophenyl)ethanone | 1-(4-chlorophenyl)ethan-1-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone | 88.2 |
| 4d | 1-(4-Nitrophenyl)ethanone | 1-(4-nitrophenyl)ethan-1-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone | 85.7 |
| 4g | Propan-2-one | propan-2-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone | 81.1 |
| 4h | Butan-2-one | butan-2-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone | 84.4 |
This table is generated based on data from the synthesis of ketone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone derivatives. researchgate.net
Construction of Fused Heterocyclic Systems (e.g., Imidazothiadiazoles, Triazolothiadiazoles)
The 1,3,4-thiadiazole ring system serves as an excellent foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. The amino group of 2-amino-1,3,4-thiadiazoles (the precursor to the hydrazine derivative) is often the key functional group for these cyclization reactions. Two of the most important fused systems derived from this scaffold are imidazo[2,1-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazoles and Current time information in Bangalore, IN.tandfonline.comnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazoles.
Imidazo[2,1-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazoles: The synthesis of the imidazo[2,1-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazole ring system is commonly achieved by reacting a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone, such as a phenacyl bromide derivative. nih.govderpharmachemica.comderpharmachemica.com The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen atom of the thiadiazole ring, followed by an intramolecular cyclization with the exocyclic amino group, and subsequent dehydration to form the fused imidazole (B134444) ring. nih.gov This method provides a reliable pathway to a variety of substituted imidazothiadiazoles. For example, 2-amino-5-aryl-1,3,4-thiadiazoles have been reacted with phenacyl bromides in boiling dry ethanol to yield the corresponding 6-aryl-2-substituted-imidazo[2,1-b]-1,3,4-thiadiazoles. nih.govderpharmachemica.com
Current time information in Bangalore, IN.tandfonline.comnih.govTriazolo[3,4-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazoles: The synthesis of the triazolothiadiazole fused system often begins with a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This precursor undergoes cyclization with various reagents. A common method involves reacting the triazole-thiol with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. tandfonline.com An equimolar mixture is refluxed for several hours, and upon workup, the fused Current time information in Bangalore, IN.tandfonline.comnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazole is obtained. tandfonline.com This approach has been used to synthesize a range of 6-substituted derivatives.
The table below summarizes synthetic routes to these important fused heterocyclic systems.
| Fused System | Precursor | Reagent | General Reaction Condition | Ref. |
| Imidazo[2,1-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazole | 2-Amino-5-substituted-1,3,4-thiadiazole | α-Haloketone (e.g., phenacyl bromide) | Reflux in solvent (e.g., ethanol, dioxane) | nih.gov, derpharmachemica.com, derpharmachemica.com |
| Current time information in Bangalore, IN.tandfonline.comnih.govTriazolo[3,4-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazole | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | Carboxylic Acid | Reflux in phosphorus oxychloride | tandfonline.com |
Formation of Amide and Substituted Amine Analogues
The nucleophilic character of the amino group on the 1,3,4-thiadiazole scaffold allows for the formation of amide and substituted amine analogues, further expanding its chemical diversity.
Amide Analogues: Amide derivatives are typically synthesized by reacting a 2-amino-1,3,4-thiadiazole (B1665364) with a carboxylic acid or an activated carboxylic acid derivative, such as an acyl chloride. pjps.pkacademie-sciences.frpulsus.com The coupling reaction is often performed in a dry, aprotic solvent. For example, novel 1,3,4-thiadiazole amides were prepared by coupling 5-substituted-1,3,4-thiadiazole-2-amines with 3,4-dihydroxybenzoyl chloride (protocatechuic acid chloride) in dry dioxane. academie-sciences.fr Similarly, a series of gallic acid amide derivatives were synthesized by reacting 2-amino-5-substituted-1,3,4-thiadiazoles with 3,4,5-trihydroxybenzoyl chloride. pjps.pk These reactions highlight a robust method for linking various acidic moieties to the thiadiazole core, creating hybrid molecules with potentially enhanced biological properties.
The table below presents examples of N-(5-substituted-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide derivatives synthesized via this methodology. pjps.pk
| Compound ID | Substituent on Thiadiazole Ring (R) | Resulting Amide Product | Ref. |
| 5a | Phenyl | N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide | pjps.pk |
| 5b | 4-Fluorophenyl | N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide | pjps.pk |
| 5c | 4-Chlorophenyl | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide | pjps.pk |
| 5d | 4-Bromophenyl | N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide | pjps.pk |
| 5e | 4-Methylphenyl | N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide | pjps.pk |
Substituted Amine Analogues: The synthesis of substituted amine analogues can be achieved through several routes. One approach involves the reduction of an intermediate imine. For example, an amine analogue of a 1,3,4-thiadiazole derivative was successfully obtained through the simple reduction of a corresponding imine derivative using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at room temperature. academie-sciences.fr Another potential method involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the thiadiazole ring by an amine, a strategy that has been applied to 2-chloro-1,3,4-thiadiazoles to yield various amine analogues. clockss.org
Investigative Pharmacological Activities of 1,3,4 Thiadiazol 2 Ylhydrazine Derivatives: in Vitro Perspectives
Antimicrobial Efficacy Assessments
Derivatives of 1,3,4-thiadiazol-2-ylhydrazine have been extensively evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. These studies have revealed that the antimicrobial spectrum and potency are significantly influenced by the nature of substituents on the thiadiazole ring and the hydrazine (B178648) moiety.
Antibacterial Spectrum and Potency
A variety of 1,3,4-thiadiazole (B1197879) derivatives have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide showed moderate to good inhibition against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae with Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 100 µg/mL. tandfonline.comnih.gov Structure-activity relationship studies indicated that the presence of a 2,4-dichloro phenyl, methyl phenyl, or 4-nitro phenyl group on the triazolo-thiadiazole system was beneficial for antibacterial activity. tandfonline.com
In another study, new arylideneamino-(1,3,4-thiadiazol-5-yl)-dithioacetamido-cephalosporanic acids were synthesized and exhibited antimicrobial activity against S. aureus, E. coli, P. aeruginosa, and M. luteus. arabjchem.org Furthermore, 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles were tested, with one derivative bearing a 5-(5-nitrofuran-2-yl) residue showing promising activity against Gram-positive bacteria like S. aureus, Staphylococcus epidermidis, and B. subtilis. arabjchem.org The substitution pattern on the aromatic ring linked to the C-5 position of the thiadiazole nucleus has been suggested to be a determinant of antibacterial potency, with electron-withdrawing groups such as fluorine, chlorine, and bromine at the para position being favorable. sbq.org.br
Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Type | Bacterial Strains | Activity/MIC Values | Reference(s) |
|---|---|---|---|
| 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | MIC: 12.5-100 µg/mL | tandfonline.comnih.gov |
| Arylideneamino-(1,3,4-thiadiazol-5-yl)-dithioacetamido-cephalosporins | S. aureus, E. coli, P. aeruginosa, M. luteus | Not specified | arabjchem.org |
| 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles | S. aureus, S. epidermidis, B. subtilis | Promising activity | arabjchem.org |
| 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazoles | B. subtilis | 50% inhibition (unsubstituted) | hilarispublisher.com |
Antifungal Spectrum and Potency
The antifungal potential of 1,3,4-thiadiazole derivatives has also been a subject of extensive research. A series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles were screened against five fungal species: Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. tandfonline.comnih.gov The triazolo-thiadiazole derivatives were generally found to be more active than their 1,3,4-oxadiazole (B1194373) counterparts, with some compounds showing moderate activity with MICs of 25 µg/mL and 50 µg/mL. tandfonline.com
In a separate investigation, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated against eight Candida species. Two compounds, 3k and 3l, displayed very notable antifungal effects, with MIC50 values against C. albicans of 5 and 10 µg/mL, respectively. nih.gov Further studies suggested that these compounds might exert their antifungal action by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. nih.gov Another study on 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides revealed that one compound exhibited good activity against C. arachidicola, comparable to a commercial drug. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Type | Fungal Strains | Activity/MIC Values | Reference(s) |
|---|---|---|---|
| 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | MIC: 25-50 µg/mL | tandfonline.comnih.gov |
| 1,3,4-Thiadiazole derivatives (3k, 3l) | Candida species, C. albicans | MIC50: 5 and 10 µg/mL | nih.gov |
| 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides | C. arachidicola | Good activity | researchgate.net |
| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazoles | Not specified | Reported activity | hilarispublisher.com |
Antiparasitic Investigations
The quest for new and effective treatments for parasitic diseases has led to the exploration of 1,3,4-thiadiazole derivatives as potential antiparasitic agents.
Trypanocidal Activity Studies (e.g., against Trypanosoma cruzi)
Several studies have focused on the activity of 1,3,4-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. A series of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol (B1676161) were synthesized and screened in vitro. nih.gov One derivative, brazizone A, was found to be twice as potent as the prototype against the infective bloodstream form of the parasite. nih.gov Another study on novel pyridinyl-1,3,4-thiadiazole derivatives reported IC50 values ranging from 3 to 226 µM against the trypomastigote form of T. cruzi. cncb.ac.cnresearchgate.net The 1,3,4-thiadiazole-N-arylhydrazones demonstrated a better trypanocidal profile, with the 2-pyridinyl fragment being identified as a pharmacophoric element. cncb.ac.cnresearchgate.net One compound and its hydrochloride salt showed promising activity against the intracellular amastigote form of T. cruzi. cncb.ac.cnresearchgate.net
Table 3: In Vitro Trypanocidal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Type | Parasite | Activity/IC50 Values | Reference(s) |
|---|---|---|---|
| 1,3,4-Thiadiazole-2-arylhydrazone derivatives of megazol | T. cruzi (trypomastigote) | Brazizone A: 2x more potent than prototype | nih.gov |
| Pyridinyl-1,3,4-thiadiazole derivatives | T. cruzi (trypomastigote) | IC50: 3-226 µM | cncb.ac.cnresearchgate.net |
| Pyridinyl-1,3,4-thiadiazole derivative and its hydrochloride | T. cruzi (amastigote) | Promising activity | cncb.ac.cnresearchgate.net |
Antileishmanial Activity Studies
Derivatives of 1,3,4-thiadiazole have also been investigated for their efficacy against Leishmania species. A series of novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole were evaluated against the promastigote stage of Leishmania major. nih.gov A methyl-imidazole containing derivative showed the most potent activity, with an IC50 of 11.2 µg/mL after 24 hours and 7.1 µg/mL after 48 hours, which was better than the reference drug glucantime. nih.gov Another study synthesized a series of 2-substituted-thio-1,3,4-thiadiazoles and evaluated their in vitro activity against promastigote and amastigote forms of L. major. brieflands.comresearchgate.net One compound was found to be the most active after 24 hours, with IC50 values of 44.4 µM against promastigotes and 64.7 µM against amastigotes. brieflands.comresearchgate.net Mesoionic derivatives of the 1,3,4-thiadiazolium-2-aminide class have also been shown to inhibit the in vitro growth of both promastigote and amastigote forms of L. amazonensis. mdpi.com
Table 4: In Vitro Antileishmanial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Type | Parasite | Activity/IC50 Values | Reference(s) |
|---|---|---|---|
| 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives | L. major (promastigote) | IC50: 7.1 µg/mL (48h) | nih.gov |
| 2-substituted-thio-1,3,4-thiadiazoles | L. major (promastigote & amastigote) | IC50: 44.4 µM (promastigote, 24h), 64.7 µM (amastigote, 24h) | brieflands.comresearchgate.net |
| Mesoionic 1,3,4-thiadiazolium-2-aminide derivatives | L. amazonensis (promastigote & amastigote) | Inhibited growth | mdpi.com |
Antineoplastic and Antiproliferative Activity Profiling
The potential of 1,3,4-thiadiazole derivatives as anticancer agents has been an active area of research. A study on novel 1,3,4-thiadiazole derivatives reported their antiproliferative activity against PC-3 (prostatic cancer), MDA-MB-231 (breast cancer), and K562 (chronic myelogenous leukemia) cell lines. sioc-journal.cn Two compounds showed inhibitory activities against the K562 cell line that were comparable to gossypol (B191359). sioc-journal.cn
Another series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. dovepress.com One compound exhibited promising anticancer activity. dovepress.com Furthermore, a series of 1,3,4-thiadiazole himachalene hybrids were tested against fibrosarcoma (HT-1080), lung carcinoma (A-549), and breast carcinoma (MCF-7 and MDA-MB-231) cell lines. nih.gov One derivative showed excellent activity against the HT-1080 and MCF-7 cell lines with IC50 values of 11.18 ± 0.69 and 12.38 ± 0.63 µM, respectively. nih.gov A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects with an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation. researchgate.net
Table 5: In Vitro Antineoplastic and Antiproliferative Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Type | Cancer Cell Lines | Activity/IC50 Values | Reference(s) |
|---|---|---|---|
| Novel 1,3,4-thiadiazole derivatives | PC-3, MDA-MB-231, K562 | Comparable to gossypol (K562) | sioc-journal.cn |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | HepG-2, A-549 | Promising activity | dovepress.com |
| 1,3,4-Thiadiazole himachalene hybrids | HT-1080, MCF-7 | IC50: 11.18 µM (HT-1080), 12.38 µM (MCF-7) | nih.gov |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo, MCF-7 | IC50: 2.44 µM (LoVo), 23.29 µM (MCF-7) | researchgate.net |
Inhibition of Cancer Cell Line Proliferation
Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. These compounds have been the subject of numerous studies to evaluate their potential as antiproliferative agents.
Notably, certain 2,3-dihydro-1,3,4-thiadiazole derivatives have shown potent inhibitory effects. For instance, one standout compound exhibited IC50 values of 0.05 μM and 0.14 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively. nih.govresearchgate.netrsc.org This particular derivative also demonstrated a high selectivity index in normal WI-38 cells, suggesting a cancer-specific targeting potential. researchgate.net Other research has highlighted a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, with one compound displaying an IC50 value of 6.6 µM against the MCF-7 cell line. mdpi.com
The antiproliferative activity of these derivatives extends to a broad spectrum of cancer cell lines, including:
MCF-7 (Breast): Several studies have confirmed the efficacy of these compounds against this estrogen-dependent cell line. nih.govresearchgate.netrsc.orgmdpi.commdpi.comnih.gov One derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, showed an IC50 value of 49.6 µM. mdpi.com Another novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited an IC50 of 23.29 µM after a 48-hour incubation. mdpi.com
A549 (Lung): A series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were tested against A549 cells, with one compound showing an IC50 value of 4.37±0.7 µM. dovepress.com
HepG2 (Liver): In addition to the aforementioned 2,3-dihydro-1,3,4-thiadiazole, other derivatives have also been effective against HepG2 cells. nih.govresearchgate.netrsc.orgnih.govdovepress.comarabjchem.org A diazene (B1210634) derivative showed an IC50 of 7.15 μM against this cell line. arabjchem.org
HCT-116 (Colon): Pyridine derivatives incorporating the 1,3,4-thiadiazole scaffold have demonstrated antiproliferative activity against HCT-116 cells, with IC50 values ranging from 2.03 to 37.56 μM. nih.gov
PC-3 (Prostate): A derivative with a methoxy (B1213986) group at the para position showed high inhibitory potency against PC-3 cells with an IC50 of 22.19 ± 2.1 µM. mdpi.com
HT-29 (Colon): A derivative with fluorine at the ortho position was most cytotoxic against the HT29 cell line, with an IC50 value of 12.57 ± 0.6 µM. mdpi.com
SKNMC (Neuroblastoma): A methoxy-substituted derivative demonstrated significant inhibitory potency against SKNMC cells, with an IC50 of 5.41 ± 0.35 µM. mdpi.com
MDA-MB-231 (Breast): The estrogen-independent MDA-MB-231 cell line has also been a target for these compounds. mdpi.commdpi.commdpi.com The compound 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole had an IC50 of 53.4 µM against this cell line. mdpi.com
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2,3-dihydro-1,3,4-thiadiazole derivative | MCF-7 | 0.05 µM | nih.govresearchgate.netrsc.org |
| 2,3-dihydro-1,3,4-thiadiazole derivative | HepG2 | 0.14 µM | nih.govresearchgate.netrsc.org |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | A549 | 4.37±0.7 µM | dovepress.com |
| Diazene derivative | HepG-2 | 7.15 µM | arabjchem.org |
| Pyridine derivative | HCT-116 | 2.03–37.56 μM | nih.gov |
| Methoxy-substituted derivative | PC-3 | 22.19 ± 2.1 µM | mdpi.com |
| Fluoro-substituted derivative | HT-29 | 12.57 ± 0.6 µM | mdpi.com |
| Methoxy-substituted derivative | SKNMC | 5.41 ± 0.35 µM | mdpi.com |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 µM | mdpi.com |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 µM | mdpi.com |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 µM | mdpi.com |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 µM | mdpi.com |
Enzymatic Target Inhibition in Cancer Pathologies
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific enzymes that play crucial roles in cancer development and progression.
Carbonic Anhydrase Isozyme Inhibition (e.g., hCA IX)
Certain 1,3,4-thiadiazole sulfonamide derivatives have been designed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX. arabjchem.org The overexpression of hCA IX is linked to colorectal, gastric, and breast cancers. arabjchem.org One study synthesized a series of 1,3,4-thiadiazole-thiazolidinone derivatives as carbonic anhydrase inhibitors, with one compound showing an IC50 of 0.402 ± 0.017 μM, which was more potent than the standard reference acetazolamide. rsc.org Another study on novel substituted 1,3,4-thiadiazole derivatives found good inhibitory activity against hCA II and IX. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, a process vital for tumor growth and metastasis. Several 1,3,4-thiadiazole derivatives have been identified as potent VEGFR-2 inhibitors. A study on 2,3-dihydro-1,3,4-thiadiazole derivatives identified a compound with a VEGFR-2 inhibition value of 0.024 µM, surpassing the efficacy of the known inhibitor sorafenib (B1663141) (0.041 µM). nih.govresearchgate.netrsc.org Another study on (Z)-5-benzylidenethiazolidine-2,4-dione derivatives also reported a potent VEGFR-2 inhibitor with an IC50 of 0.081 μM. rsc.org Furthermore, a series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) based-derivatives were designed as VEGFR-2 inhibitors, with some exhibiting IC50 values in the nanomolar range. researchgate.net
Inosine 5'-Phosphate Dehydrogenase (IMPDH) Inhibition
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and, consequently, for the proliferation of cancer cells. mdpi.com Some derivatives of 1,3,4-thiadiazole-2-amine have been recognized as inhibitors of IMPDH, highlighting another mechanism for their anticancer activity. mdpi.com
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in various cancers, including breast, prostate, and liver cancer. nih.govmdpi.com A class of compounds featuring a central aromatic core with three 1,3,4-thiadiazole rings has been reported to inhibit LSD1. nih.gov One of the most potent compounds in this series exhibited an LSD1 inhibition IC50 of 0.04 µM. nih.gov Another study on 1,2,4-triazole (B32235) and 1,3,4-thiadiazole hybrids also identified potent LSD1 inhibitors, with IC50 values as low as 0.046 µM. mdpi.comresearchgate.net
Cyclooxygenase (COX-2) and Lipooxygenase (15-LOX) Inhibition
Cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) are enzymes involved in inflammatory processes that can contribute to cancer development. A series of thiadiazole-thiazolidinone hybrids have been synthesized as dual inhibitors of COX-2 and 15-LOX. nih.gov One of the most promising compounds demonstrated a COX-2 IC50 of 70 nM and a 15-LOX IC50 of 11 µM. nih.gov Further research on these hybrids confirmed that the bulkiness of substituents at the 5th position influences their binding affinity, with smaller substituents favoring 15-LOX inhibition and bulkier ones favoring COX inhibition. researchgate.net Another study synthesized a new series of 1,3,4-thiadiazole derivatives bearing a 2-pyridyl moiety and tested their inhibitory activity against 15-lipoxygenase-1. nih.gov
Anti-inflammatory Response Modulation
Derivatives of this compound have been the subject of extensive research for their anti-inflammatory properties. A number of studies have demonstrated their ability to modulate inflammatory pathways, often showing activity comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.info
Two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides, which are derived from the core structure, have been synthesized and evaluated for their anti-inflammatory effects. Several of these compounds exhibited fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov In a separate study, 1,3,4-thiadiazole derivatives of diclofenac (B195802) demonstrated anti-inflammatory activity ranging from 79.04% to 82.85%. The most potent compound in this series, featuring a p-fluoro phenylamino (B1219803) group at the second position, achieved 82.85% inhibition. core.ac.uk
Furthermore, a series of novel 2,5-disubstituted-1,3,4-thiadiazole Schiff bases were synthesized and assessed for their anti-inflammatory and analgesic activities. thaiscience.info Among these, compound 6f , 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole, emerged as a particularly potent agent with a strong anti-inflammatory profile and a reduced risk of gastric ulceration. thaiscience.info Similarly, certain imidazo[2,1-b] core.ac.uksphinxsai.comresearchgate.netthiadiazole derivatives have shown promising anti-inflammatory and antinociceptive activities. nih.gov
The mechanism of anti-inflammatory action for some 1,3,4-thiadiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade. core.ac.uk For instance, certain 2-trifluoromethyl/sulfonamido-5,6-diarylsubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives have displayed selective inhibitory activity towards COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with traditional NSAIDs. core.ac.uk
Table 1: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced rat paw edema | Fair anti-inflammatory activity | nih.gov |
| Diclofenac derivative with p-fluoro phenyl amino group | Not specified | 82.85% inhibition | core.ac.uk |
| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) | Carrageenan-induced paw edema | Superior anti-inflammatory profile | thaiscience.info |
| Imidazo[2,1-b] core.ac.uksphinxsai.comresearchgate.netthiadiazole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | nih.gov |
Analgesic Pathway Modulation
The analgesic potential of this compound derivatives has been another significant area of investigation. Many of these compounds have demonstrated notable antinociceptive effects in various preclinical models of pain.
For example, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were found to possess good analgesic action in the acetic acid-induced writhing test. nih.gov This test is a common method for screening the peripheral analgesic effects of new compounds. Furthermore, some 1,3,4-thiadiazole derivatives have exhibited analgesic effects that were reported to be superior to those of both morphine and aspirin (B1665792) in certain studies. core.ac.uk
A series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their in vivo analgesic activity using the tail-flick method, which assesses centrally mediated analgesia. ijpsdronline.com Additionally, 2,5-disubstituted-1,3,4-thiadiazole derivatives have been shown to have analgesic activity ranging from 46% to 56% inhibition in the acetic acid-induced writhing reflex method, with the standard drug acetylsalicylic acid showing 60% inhibition in the same test. thaiscience.info
The compound 5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-4-(4-methoxyphenyl)-1,3,4-thiadiazole has also been identified as having good analgesic activity. core.ac.uk These findings underscore the potential of this chemical class in the development of new pain management therapies.
Table 2: Analgesic Activity of Selected this compound Derivatives
| Compound/Derivative Series | Test Model | Activity | Reference |
|---|---|---|---|
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid-induced writhing test | Good antalgic action | nih.gov |
| 2,5-disubstituted-1,3,4-thiadiazole derivatives | Acetic acid-induced writhing reflex | 46% to 56% inhibition | thaiscience.info |
| 5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-4-(4-methoxyphenyl)-1,3,4-thiadiazole | Not specified | Good analgesic activity | core.ac.uk |
| Novel 1,3,4-thiadiazoles | Tail-flick method | In vivo analgesic activity | ijpsdronline.com |
Anticonvulsant Activity Evaluation
The central nervous system activity of this compound derivatives has been explored, with a particular focus on their anticonvulsant properties. Several studies have identified compounds with significant potential for the treatment of epilepsy.
A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were synthesized and evaluated for their anticonvulsant activity. nih.gov The combination of specific aromatic substituents at the 2-position and alkyl substitution on the hydrazine moiety resulted in several potent compounds that did not exhibit sedation, ataxia, or lethality at effective doses. nih.gov One notable compound, 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole, was found to be a new class of anticonvulsant agent, with efficacy comparable to standard drugs like phenytoin (B1677684), phenobarbital, and carbamazepine (B1668303). nih.govarjonline.org
Other research has focused on 2,5-disubstituted 1,3,4-thiadiazoles, which have also shown potential as anticonvulsant agents when compared to standard drugs like carbamazepine and phenytoin. core.ac.uk Furthermore, the compound 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole has demonstrated potent anticonvulsant properties in both rats and mice. core.ac.ukarjonline.org The anticonvulsant activity of some derivatives has been evaluated using an electroconvulsometer, with phenytoin sodium used as a standard. core.ac.uk
Table 3: Anticonvulsant Activity of Selected this compound Derivatives
| Compound | Comparison Drugs | Activity | Reference |
|---|---|---|---|
| 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole | Phenytoin, Phenobarbital, Carbamazepine | Potent anticonvulsant, new class of agent | nih.govarjonline.org |
| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Phenytoin, Phenobarbital, Carbamazepine | Potent anticonvulsant properties in rats and mice | core.ac.ukarjonline.org |
| Substituted 1,3,4-thiadiazole derivatives | Phenytoin Sodium | Anticonvulsant activity observed | core.ac.uk |
| 2,5-disubstituted 1,3,4-thiadiazoles | Carbamazepine, Phenytoin | Potential anticonvulsant activity | core.ac.uk |
Antioxidant Capacity Determination
Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great interest. Derivatives of this compound have been investigated for their ability to scavenge free radicals and act as antioxidants.
A new series of ketone hydrazones bearing a 5-(pyridin-3-yl)-1,3,4-thiadiazole moiety were synthesized and evaluated for their antioxidant properties using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) method. All the tested compounds in this series demonstrated good antioxidant activity. researchgate.net
In another study, thiazolidinone derivatives of 1,3,4-thiadiazole were tested for their antioxidant activity using DPPH scavenging, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) assays. nih.gov One of the 1,3,4-thiadiazole-based compounds showed a DPPH scavenging activity of 33.98%. nih.gov Another study on newly synthesized 1,2,4-triazole and 1,3,4-thiadiazole derivatives found that N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibited excellent antioxidant activity, even greater than the standard drug used for comparison. nih.gov
These findings suggest that the 1,3,4-thiadiazole nucleus can be a valuable template for the design of novel antioxidant agents. chemmethod.com
Table 4: Antioxidant Activity of Selected this compound Derivatives
| Compound/Derivative Series | Test Method | Activity | Reference |
|---|---|---|---|
| Ketone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone derivatives | DPPH method | Good antioxidant activity | researchgate.net |
| 1,3,4-Thiadiazole-based thiazolidinone derivative | DPPH scavenging | 33.98% scavenging activity | nih.gov |
| N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Not specified | Excellent antioxidant activity, superior to standard | nih.gov |
Agricultural and Crop Protection Applications
Beyond their pharmacological potential, derivatives of 1,3,4-thiadiazole have also demonstrated significant utility in the agricultural sector, particularly as herbicides and insecticides. core.ac.uk
Herbicidal Efficacy Studies
Certain 1,3,4-thiadiazole derivatives have been investigated for their ability to control unwanted plant growth. The herbicidal effects of some of these compounds are attributed to the inhibition of photosynthesis, prevention of starch accumulation in the bundle sheath, and disruption of chloroplast ultrastructure. researchgate.net For instance, some 5-substituted-1,3,4-thiadiazol-2-yl urea (B33335) and pyrimidine (B1678525) derivatives have shown herbicidal activity. researchgate.net The incorporation of a 1,3,4-thiadiazole moiety into other heterocyclic structures, such as pyrimidines, has been a strategy to develop new herbicidal agents. frontiersin.orgnih.gov
Insecticidal Efficacy Studies
The insecticidal properties of 1,3,4-thiadiazole derivatives have been well-documented. A series of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives were synthesized and showed good contact and stomach toxicity against Tetranychus cinnabarinus and Aphis craccivora. nih.gov Notably, one compound in this series exhibited insecticidal activity against Aphis craccivora that was superior to the commercial insecticide thiacloprid (B134840) and comparable to imidacloprid. nih.gov
In another study, newly synthesized 1,3,4-thiadiazolo[3,2-a]pyrimidine and 1,3,4-thiadiazole analogues were tested against the cotton leafworm, Spodoptera littoralis. The derivative containing a pyrimidine ring displayed high insecticidal activity, causing 100% toxicity. mdpi.com Furthermore, certain 1,3,4-thiadiazole derivatives have shown excellent lethal activities against the nematode Tylenchulus semipenetrans, with LC50 values superior to those of fosthiazate (B52061) and avermectin. researchgate.net Specifically, one compound effectively controlled citrus nematode disease with a 68% inhibitory effect, which was better than that of avermectin. researchgate.net
Table 5: Insecticidal Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Series | Target Pest | Activity | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole 5-fluorouracil acetamide derivative | Aphis craccivora | Better than thiacloprid, comparable to imidacloprid | nih.gov |
| 1,3,4-Thiadiazolo[3,2-a]pyrimidine analogue | Spodoptera littoralis | 100% toxicity | mdpi.com |
| Substituted 1,3,4-thiadiazole derivative | Tylenchulus semipenetrans (nematode) | LC50 of 11.7±2.5 mg/L, 68% inhibition in vivo | researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 1,3,4 Thiadiazol 2 Ylhydrazine Derivatives
Elucidation of Structural Determinants for Biological Potency
The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is fundamentally linked to their core structure. The 1,3,4-thiadiazole ring is considered a crucial scaffold for the pharmacological properties of these compounds. mdpi.com Its significance is demonstrated by a drastic drop in anticancer activity when the thiadiazole ring is replaced by its 1,3,4-oxadiazole (B1194373) isostere. mdpi.com For cytotoxicity, the combination of a thiazole (B1198619) ring with the 1,3,4-thiadiazole ring is considered an essential requirement. mdpi.com
Furthermore, the introduction of specific functional groups, such as a trifluoromethyl (CF₃) group, has been shown to significantly increase biological activity in certain contexts, highlighting the importance of electronic and steric factors in determining potency. mdpi.com The presence of a 2-amino-1,3,4-thiadiazole (B1665364) moiety, as a bioisostere of pyrimidine (B1678525), can also impart antiviral activity. nih.gov
Influence of Substituent Variations on Pharmacological Efficacy
The pharmacological efficacy of 1,3,4-thiadiazole derivatives is highly sensitive to the nature and position of substituents on the core scaffold and any associated aromatic rings.
For Anticancer Activity: The introduction of halogen atoms onto a benzyl (B1604629) group attached to the thiadiazole core significantly enhances anticancer potency. mdpi.com Specifically, a 4-fluoro-substituted compound showed the highest potency against SKOV-3 ovarian cancer cells, while a 4-bromo-analog was most potent against the A549 lung cancer cell line. mdpi.com In another series, substituents on a phenyl ring at the 2-position of the thiadiazole moiety, such as phenyl, para-tolyl, and para-methoxyphenyl groups, had a favorable effect on anticancer activity. mdpi.com The incorporation of a trifluoromethyl (CF₃) group into the molecules has also been noted to increase biological activity significantly. mdpi.com SAR analysis has also shown that an aromatic ring and electron-withdrawing substituents generally promote anticancer activity. mdpi.com
For Anticonvulsant Activity: A structure-activity relationship study revealed that introducing aromatic substituents at the 2-position of the thiadiazole ring, combined with an alkyl group on the hydrazine (B178648) moiety, can lead to potent anticonvulsant compounds. arjonline.org Specifically, a 2-biphenylyl group conferred potent activity, whereas replacing it with a simple phenyl or benzyl group resulted in a loss of anticonvulsant effects. arjonline.org
For Antiviral Activity: In the context of anti-HIV-1 agents, the electronic properties of an N-aryl group were found to influence potency. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on a phenyl ring enhanced antiviral activity compared to the unsubstituted phenyl derivative. nih.gov
The following table summarizes the influence of various substituents on the pharmacological efficacy of 1,3,4-thiadiazole derivatives.
| Substituent | Position | Pharmacological Effect | Target Activity | Reference |
| Halogens (Cl, F, Br) | On benzyl group | Significantly improved potency | Anticancer | mdpi.com |
| 4-Fluoro | On benzyl group | Highest potency against SKOV-3 | Anticancer | mdpi.com |
| 4-Bromo | On benzyl group | Most potent against A549 | Anticancer | mdpi.com |
| Phenyl, p-Tolyl, p-Methoxyphenyl | Position 2 of thiadiazole | Favorable effect on activity | Anticancer | mdpi.com |
| Trifluoromethyl (CF₃) | On the molecule | Significantly increases activity | Anticancer | mdpi.com |
| Electron-withdrawing groups | On phenyl ring | Promotes activity | Anticancer | mdpi.com |
| 2-Biphenylyl | Position 2 of thiadiazole | Potent activity | Anticonvulsant | arjonline.org |
| Phenyl or Benzyl | Position 2 of thiadiazole | Loss of activity | Anticonvulsant | arjonline.org |
| Fluorine, Trifluoromethyl | On N-aryl group | Enhanced activity | Anti-HIV-1 | nih.gov |
| Alkylthio moieties | Position 2 of thiadiazole | Alters inhibitory activity | Anti-H. pylori | brieflands.com |
Positional Effects of Functional Groups within the Thiadiazole Ring System and Hydrazine Moiety
The specific placement of functional groups on the 1,3,4-thiadiazole ring and the associated hydrazine linker is critical to the biological activity of these derivatives.
Thiadiazole Ring System: Substitutions are typically explored at the C2 and C5 positions of the 1,3,4-thiadiazole ring. The importance of the substituent's position is clearly demonstrated in anticonvulsant derivatives. For example, placing a substituent at the 2-position of an aromatic ring attached to the thiadiazole core produced compounds with desirable anticonvulsant activity. arjonline.org However, moving a phenyl group from the 2-position to the 4-position on that same aromatic ring led to a complete loss of activity, underscoring the strict spatial requirements for interaction with the biological target. arjonline.org In a series of anticancer agents, various aryl substituents at the 2-position of the thiadiazole moiety were shown to have a favorable effect. mdpi.com
Hydrazine Moiety: The hydrazine linker, or its derivatives, is also a key site for structural modification. For anticonvulsant activity, the alkylation of the side-chain nitrogen atom on the hydrazine moiety was found to produce potent compounds. arjonline.org Conversely, lengthening the alkyl chain at this position was shown to decrease activity, suggesting that a compact and specific substitution pattern on the hydrazine linker is necessary for optimal efficacy. arjonline.org
Development and Validation of QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of 1,3,4-thiadiazole derivatives with their biological activities, enabling the prediction of potency for novel compounds.
Model Development: Various QSAR models have been developed for different series of 1,3,4-thiadiazole derivatives. These include two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. For instance, 2D-QSAR models have been generated to predict the antiproliferative activity of 1,3,4-thiadiazole derivatives tethered to coumarin. elsevierpure.com More complex 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to study 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors. nih.gov Other statistical methods, including Multiple Linear Regression (MLR), non-linear regression (RNLM), and Artificial Neural Network (ANN) models, have been successfully developed to predict the antileishmanial activity of (5-nitroheteroaryl-1,3,4-thiadiazol-2-yl) piperazinyl derivatives. researchgate.net
Model Validation: The reliability and predictive power of these QSAR models are rigorously assessed through internal and external validation procedures. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (q² or Rcv). researchgate.net A high q² value generally indicates good model robustness. researchgate.net External validation involves using the developed model to predict the activity of a separate "test set" of compounds that were not used in model generation. nih.govresearchgate.net The predictive capability is then measured by metrics like r²_test or Rtest. nih.govresearchgate.net For example, a 3D-QSAR study on PIM2 inhibitors reported a CoMFA model with a conventional r² of 0.91, a q² of 0.68, and a high external validation r²_test of 0.96. nih.gov Another study on antiproliferative agents reported a 2D-QSAR model with an r² value of 0.93 and a q² of 0.92. elsevierpure.com These robust validation statistics confirm the models' ability to accurately predict the biological activity of new compounds.
The following table summarizes various QSAR models developed for 1,3,4-thiadiazole derivatives.
| QSAR Model Type | Target Biological Activity | Key Validation Statistics | Reference |
| 2D-QSAR (MLR) | Antiproliferative (EGFR Kinase) | r² = 0.93, q² = 0.92 | elsevierpure.com |
| 3D-QSAR (CoMFA) | PIM2 Inhibition (Anticancer) | r² = 0.91, q² = 0.68, r²_test = 0.96 | nih.gov |
| 3D-QSAR (CoMSIA) | PIM2 Inhibition (Anticancer) | r² = 0.90, q² = 0.62, r²_test = 0.96 | nih.gov |
| MLR, RNLM, ANN | Antileishmanial | Rtest = 0.840 (MLR), 0.850 (RNLM), 0.802 (ANN) | researchgate.net |
| Linear QSAR | Carbonic Anhydrase IX Inhibition | Tetra-parametric model showed promising results | nih.gov |
Mechanistic Elucidation of 1,3,4 Thiadiazol 2 Ylhydrazine Derivatives at the Molecular and Cellular Level
Identification of Specific Molecular Targets and Binding Interactions
A crucial aspect of understanding the pharmacological effects of 1,3,4-thiadiazole (B1197879) derivatives is the identification of their specific molecular targets. Research has revealed that these compounds can interact with a variety of proteins implicated in disease pathogenesis, often through specific binding interactions within the protein's active or allosteric sites.
Molecular docking studies have been instrumental in predicting and elucidating these interactions. For instance, certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression. These include:
Receptor Tyrosine Kinases (RTKs): Derivatives of 1,3,4-thiadiazole have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are highly expressed in various cancers like breast and lung cancer. mdpi.com The inhibition of these receptors can disrupt downstream signaling pathways that promote cell proliferation and survival. mdpi.com Another important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and several N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have demonstrated potential as VEGFR-2 inhibitors. nih.gov
Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in many cancers. mdpi.com Docking studies have shown that some 1,3,4-thiadiazole derivatives can bind to the active site of PI3Kα, stabilized by hydrophobic interactions with key amino acid residues. mdpi.com
Lysine-Specific Demethylase 1 (LSD1): This enzyme is involved in epigenetic regulation and is a promising target for cancer therapy. Molecular modeling has revealed that certain 1,3,4-thiadiazole derivatives can bind to the active site of LSD1, forming key hydrogen bonds with amino acid residues like Asp555 and Tyr761. mdpi.com
Cyclin-Dependent Kinase 1 (CDK1): Some novel 1,3,4-thiadiazole derivatives have been identified as potential CDK1 inhibitors, with molecular docking studies showing their ability to bind to the CDK1 pocket. nih.govresearchgate.net
Cholinesterases: A series of 1,3,4-thiadiazole analogues have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Docking simulations indicated that these compounds primarily occupy the catalytic active site of AChE. nih.gov
Urease: Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been designed as urease inhibitors. bohrium.com Docking studies suggest these compounds can interact with the active site of the urease enzyme, with some even chelating the nickel ions essential for its activity. bohrium.com
Other Enzymes: Other identified targets for different 1,3,4-thiadiazole derivatives include ADP-sugar pyrophosphatase, where a derivative formed four hydrogen bonds with the NUDT5 gene product, and estrogen receptor (ER), a key target in breast cancer treatment. uowasit.edu.iqbiointerfaceresearch.com
Table 1: Molecular Targets and Binding Interactions of 1,3,4-Thiadiazole Derivatives
| Derivative Class | Molecular Target | Key Interacting Residues (from docking studies) | Reference |
|---|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)benzamides | EGFR/HER-2 | Not specified | mdpi.com |
| Honokiol derivatives with 1,3,4-thiadiazole scaffold | PI3Kα | Trp780, Tyr836, Val851, Gln859, Met922, Ile932 | mdpi.com |
| Benzene-1,3,5-tricarbohydrazide derivatives | LSD1 | Asp555, Tyr761 | mdpi.com |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivatives | CDK1 | Not specified | nih.govresearchgate.net |
| 1,3,4-Thiadiazole analogues | Acetylcholinesterase (AChE) | Catalytic active site | nih.gov |
| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | VEGFR-2 | Not specified | nih.gov |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides | Urease | Active site, potential chelation of Ni+2 ions | bohrium.com |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | Not specified (four hydrogen bonds) | uowasit.edu.iq |
| (Z)-2-(((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol derivatives | Estrogen Receptor (ER) | GLU353, ALA350, LEU525 | biointerfaceresearch.com |
Biochemical Inhibition Kinetics and Enzyme Interaction Profiling
Beyond identifying molecular targets, understanding the kinetics of enzyme inhibition provides deeper insights into the mechanism of action of 1,3,4-thiadiazole derivatives. Kinetic studies help to classify inhibitors based on their mode of interaction with the enzyme and substrate.
For instance, in the case of 1,3,4-thiadiazole derivatives targeting cholinesterases, kinetic studies revealed different inhibition patterns. One of the most active analogs acted as a non-competitive inhibitor of AChE, while another derivative exhibited a mixed-type of AChE inhibition. nih.gov Non-competitive inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, whereas mixed-inhibition indicates binding to both, but with different affinities.
Similarly, for hydrazone derivatives, which can be related to the hydrazine (B178648) core of the subject compound, kinetic studies on their inhibition of monoamine oxidase A (MAO-A) have been performed. Lineweaver-Burk plots, a graphical method for analyzing enzyme kinetics, showed that a particularly active compound was a competitive inhibitor of hMAO-A. mdpi.com This indicates that the inhibitor directly competes with the substrate for binding to the active site of the enzyme. mdpi.com The inhibition was also found to be irreversible . mdpi.com
Urease kinetic studies on a potent 1,3,4-thiadiazole derivative bearing a 1,2,4-triazole-3-one ring determined it to have an un-competitive inhibition potential. nih.gov This mode of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex.
Table 2: Enzyme Inhibition Kinetics of 1,3,4-Thiadiazole Derivatives
| Derivative/Compound | Target Enzyme | Inhibition Type | Method | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole analogue 8 | Acetylcholinesterase (AChE) | Non-competitive | Kinetic studies | nih.gov |
| 1,3,4-Thiadiazole analogue 1 | Acetylcholinesterase (AChE) | Mixed-type | Kinetic studies | nih.gov |
| Hydrazone derivative 2b | Monoamine Oxidase A (hMAO-A) | Competitive, Irreversible | Lineweaver-Burk plots, secondary plots for Ki | mdpi.com |
| 1,3,4-Thiadiazole derivative 41b | Urease | Un-competitive | Urease kinetic studies | nih.gov |
Cellular Pathway Modulation and Phenotypic Changes (e.g., cell cycle arrest, DNA fragmentation, flagellar/nuclear alterations)
The molecular interactions of 1,3,4-thiadiazole derivatives ultimately translate into observable effects at the cellular level. These compounds have been shown to modulate various cellular pathways, leading to distinct phenotypic changes such as cell cycle arrest, apoptosis (programmed cell death), and alterations in cellular morphology.
Several studies have demonstrated the ability of 1,3,4-thiadiazole derivatives to induce cell cycle arrest at different phases. For example, a 2-amino-1,3,4-thiadiazole (B1665364) derivative, FABT, was found to induce cell cycle arrest in the G0/G1 phase in lung carcinoma cells. nih.gov This was associated with an enhanced expression of p27/Kip1, a cyclin-dependent kinase inhibitor. nih.gov Other derivatives have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells and the S and G2/M phases in liver cancer cells. mdpi.commdpi.com One derivative was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. nih.govresearchgate.net A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative also induced G2/M phase arrest in colorectal cancer cells. farmaceut.org
Furthermore, many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis . This is often evidenced by an increase in the population of apoptotic cells, as detected by assays like annexin (B1180172) V-FITC/PI staining. mdpi.comnih.gov For instance, some derivatives caused a significant increase in early apoptotic cells in breast cancer cell lines. mdpi.comnih.govresearchgate.net The induction of apoptosis is often linked to the modulation of key signaling pathways. For example, a 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivative was found to induce apoptosis in chronic myeloid leukemia cells by reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway. nih.gov Another derivative, FABT, was shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell survival. nih.gov A novel pyrimidine (B1678525) derivative was also found to suppress the MEK/ERK signaling pathway in colorectal cancer. farmaceut.org
DNA fragmentation , a hallmark of apoptosis, has also been observed following treatment with certain 1,3,4-thiadiazole derivatives. mdpi.com The comet assay, a technique to detect DNA damage, has been used to confirm the ability of some of these compounds to induce DNA fragmentation in cancer cells. mdpi.com
Table 3: Cellular Effects of 1,3,4-Thiadiazole Derivatives
| Derivative/Compound | Cell Line(s) | Cellular Pathway Modulated | Phenotypic Changes | Reference |
|---|---|---|---|---|
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (lung carcinoma) | Inhibition of ERK1/2 pathway, enhanced p27/Kip1 expression | G0/G1 cell cycle arrest | nih.gov |
| 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (7) | K562 (chronic myeloid leukemia) | Reduced phosphorylation in PI3K/Akt pathway | Apoptosis | nih.gov |
| Ciprofloxacin-based 1,3,4-thiadiazole (1e) | MCF-7 (breast cancer) | Not specified | Sub-G1 cell cycle arrest, apoptosis, DNA damage | mdpi.com |
| Benzene-1,3,5-tricarbohydrazide derivative (22d) | MCF-7 (breast cancer) | Not specified | G2/M cell cycle arrest, DNA fragmentation, apoptosis | mdpi.com |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative (19) | MCF-7 (breast cancer) | Inhibition of CDK1 | G2/M cell cycle arrest, apoptosis, necrosis | nih.govresearchgate.net |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e, 4i) | HepG2 (liver cancer), MCF-7 (breast cancer) | Increased Bax/Bcl-2 ratio, increased caspase 9 | S and G2/M phase cell cycle arrest, apoptosis | mdpi.com |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative (4) | HCT116 (colorectal cancer) | Suppression of MEK/ERK signaling pathway | G2/M cell cycle arrest, apoptosis, inhibition of colony formation and migration | farmaceut.org |
Computational Chemistry and Molecular Modeling in the Design and Understanding of 1,3,4 Thiadiazol 2 Ylhydrazine Derivatives
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug design to understand how 1,3,4-thiadiazole (B1197879) derivatives interact with their biological targets at an atomic level. nih.govjpbs.in
A primary application of molecular docking is to predict the binding affinity and orientation, or "pose," of a ligand within the active site of a target protein. nih.gov The binding affinity is often quantified by a scoring function, which estimates the free energy of binding (ΔG) or provides a dock score; a more negative value typically indicates a stronger and more favorable interaction. ijpsr.com
Studies on various 1,3,4-thiadiazole derivatives have successfully used molecular docking to forecast their binding potential against a range of biological targets. For instance, in the pursuit of anti-cancer agents, derivatives have been docked against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with promising docking scores ranging from -8.286 to -8.630 kcal/mol. mdpi.comnih.gov Another study targeting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) found that a 1,3,4-thiadiazole derivative exhibited a strong binding affinity with a ΔG of -10.8 kcal/mol, which was superior to the reference drug. mdpi.com Similarly, docking studies of bis- nih.govijpsr.comnih.govthiadiazolimine derivatives against the main protease (Mpro) of SARS-CoV-2 revealed favorable binding energies, with the most potent compound showing an average binding energy of -7.50 kcal/mol. nih.gov These simulations help prioritize compounds for synthesis and biological testing by identifying those with the highest predicted affinity for their intended target. nih.govmdpi.com
| Derivative Class | Protein Target | Predicted Binding Affinity | Source |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | VEGFR-2 | -8.286 to -8.630 kcal/mol (Docking Score) | mdpi.comnih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Lanosterol C14α-demethylase (CYP51) | -9.5 to -10.3 kcal/mol (ΔG) | nih.gov |
| 1,3,4-Thiadiazole derivative (4h) | EGFR TK | -10.8 kcal/mol (ΔG) | mdpi.com |
| bis- nih.govijpsr.comnih.govthiadiazolimine (5h) | SARS-CoV-2 Mpro | -7.50 ± 0.58 kcal/mol (Binding Energy) | nih.gov |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | -8.9 kcal/mol (Docking Score) | uowasit.edu.iq |
| Ethyl1-((5-amino-1,3,4-thiadiazol-2-yl) methyl) derivative (C1) | Voltage-gated calcium channel | -3.2496 (Dock Score) | ijpsr.com |
Beyond predicting affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the target's binding site. jpbs.in These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-receptor complex. jpbs.inmdpi.com
For example, docking simulations of 1,3,4-thiadiazole derivatives with VEGFR-2 revealed that most of the potent compounds form critical hydrogen bond interactions with amino acid residues such as GLU885 and ASP1046. mdpi.com In some cases, the nitrogen-nitrogen group on the 1,3,4-thiadiazole moiety itself was shown to form two hydrogen bonds with ASN923, highlighting the ring's direct role in enhancing binding affinity. mdpi.comnih.gov In a different study targeting the enzyme myeloperoxidase, docking analysis identified that potent 1,3,4-thiadiazole inhibitors formed hydrogen bonds with residues ASP98, ASP94, THR100, and GLU102 in the active site. jpbs.in This detailed information is invaluable for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to optimize these key interactions and improve potency and selectivity.
| Protein Target | Key Interacting Amino Acid Residues | Interaction Type | Source |
|---|---|---|---|
| VEGFR-2 | GLU885, ASP1046, ASN923 | Hydrogen Bond | mdpi.comnih.gov |
| Myeloperoxidase (MPO) | ASP98, ASP94, THR100, GLU102 | Hydrogen Bond | jpbs.in |
| ADP-sugar pyrophosphatase (NUDT5) | Not specified | Four Hydrogen Bonds | uowasit.edu.iq |
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of 1,3,4-thiadiazole derivatives. mdpi.comnih.govmdpi.com DFT is an effective method for obtaining optimized molecular structures and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For 1,3,4-thiadiazole and related structures, pharmacophore models have been successfully generated to define the key structural requirements for activities like antifungal effects. nih.gov One such model identified an aromatic nitrogen fragment as a key hydrogen bond acceptor, a hydrophobic phenyl ring, and a hydrogen bond donor motif as crucial for activity. nih.gov
Once a pharmacophore model is established, it can be used in virtual screening to rapidly search large databases of chemical compounds, such as the ZINC database, for novel molecules that match the required features. nih.govnih.govresearchgate.net This approach has been effectively used to identify potential 1,3,4-thiadiazole-based inhibitors of VEGFR-2. nih.govnih.gov Similarly, virtual screening of large combinatorial libraries of 2,5-disubstituted 1,3,4-thiadiazoles has been performed to discover potent inhibitors of myeloperoxidase. jpbs.in This combination of pharmacophore modeling and virtual screening accelerates the discovery of new lead compounds by efficiently filtering vast chemical spaces to find molecules with a high probability of being active. nih.gov
1,3,4 Thiadiazol 2 Ylhydrazine As a Versatile Chemical Intermediate in Heterocyclic Synthesis
Synthetic Utility in the Construction of Diverse Organic Molecules
The synthetic value of 1,3,4-Thiadiazol-2-ylhydrazine lies principally in the reactivity of its hydrazinyl (-NH-NH2) group. This group is highly nucleophilic and readily participates in reactions with various electrophiles, making it an essential precursor for creating a diverse range of organic molecules. One of the most common applications is its condensation with carbonyl compounds.
Research has demonstrated the straightforward synthesis of novel ketone hydrazone derivatives through the condensation of substituted this compound with various ketones. researchgate.net For instance, 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazine has been successfully reacted with a series of substituted and unsubstituted ketones to produce the corresponding hydrazones in good yields. researchgate.net This reaction highlights the utility of the thiadiazolylhydrazine scaffold in generating new molecular entities. researchgate.net The treatment of acetic acid hydrazide derivatives with aromatic aldehydes also results in the formation of arylidene hydrazides, further showcasing the versatility of the hydrazine (B178648) moiety in forming new C-N bonds. nih.gov
The table below details the synthesis of various ketone hydrazones from a substituted this compound, illustrating the broad applicability of this reaction.
| Reactant (Ketone) | Product (1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone derivative) | Yield (%) | Reference |
|---|---|---|---|
| 4-Methyl Acetophenone | 4-Methyl Acetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone | 85.40% | researchgate.net |
| 4-Methoxy Acetophenone | 4-Methoxy Acetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone | 88.13% | researchgate.net |
| 4-Chloro Acetophenone | 4-Chloro Acetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone | 87.05% | researchgate.net |
| 4-Nitro Acetophenone | 4-Nitro Acetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone | 84.97% | researchgate.net |
| Acetophenone | Acetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone | 84.66% | researchgate.net |
| Propanone | Propanone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone | 81.19% | researchgate.net |
| 2-Butanone | 2-Butanone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone | 84.40% | researchgate.net |
Role in the Creation of Hybrid and Fused Heterocyclic Architectures
Beyond its use in forming simple derivatives, this compound is a pivotal intermediate for synthesizing more complex hybrid molecules and fused heterocyclic systems. These structures, which incorporate the thiadiazole ring into a larger, polycyclic framework, are of significant interest in medicinal chemistry.
The hydrazine moiety can undergo cyclization reactions with various reagents to form new heterocyclic rings attached to the thiadiazole core. A prominent example is the synthesis of the fused Current time information in Bangalore, IN.clockss.orgnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govnih.govthiadiazole system. This is achieved by treating 2-hydrazino-1,3,4-thiadiazole derivatives with reagents like formic acid or other carboxylic acids, which leads to intramolecular cyclization. clockss.org Similarly, refluxing 1-benzyl-1-(1,3,4-thiadiazol-2-yl)hydrazine with dilute hydrochloric acid results in the formation of a triazolinethione ring fused to the thiadiazole. sphinxsai.com
Furthermore, this compound derivatives are instrumental in building hybrid heterocyclic systems, where two or more distinct heterocyclic rings are linked. For example, the reaction of 1,3,4-thiadiazole-enaminones with hydrazine hydrate (B1144303) can lead to the formation of thiadiazole-pyrazole linked products. mdpi.com The synthesis of molecules containing both 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings has been achieved through the cyclization of thiosemicarbazide (B42300) precursors, which themselves can be derived from thiadiazolyl hydrazides. nih.govnih.gov These synthetic strategies allow for the creation of complex molecules with potentially enhanced biological activities. The reaction of 2-amino-5-aryl-1,3,4-thiadiazole with oxirane derivatives has also been used to produce fused imidazolo[2,1-b]thiadiazole systems. sapub.org
The following table summarizes several research findings where this compound or its immediate derivatives are used to construct fused and hybrid heterocyclic architectures.
| Starting Material/Intermediate | Reagent/Reaction Condition | Resulting Fused/Hybrid System | Reference |
|---|---|---|---|
| 2-Hydrazino-5-aryloxymethyl-1,3,4-thiadiazole | Formic Acid | 6-Aryloxymethyl Current time information in Bangalore, IN.clockss.orgnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govnih.govthiadiazole | clockss.org |
| 1-(Substituted thiocarbamoylhydrazinocarbonyl)methyl-1H-pyrazolo[3,4-b]quinolines | Cyclization | 1-(5-Substituted amino-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazolo[3,4-b]quinolines (Hybrid) | nih.gov |
| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea | Hydrazonoyl Chlorides | 2-(4-(Pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives (Hybrid) | nih.gov |
| 1,3,4-Thiadiazole-enaminones | Hydrazine Hydrate | Thiadiazole-pyrazole linked products (Hybrid) | mdpi.com |
| 2-[(4-Amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamides | Acidic Media | 4-Amino-2-[(5-arylamino-4,5-dihydro-1,3,4-thiadiazol-2-yl)methyl]-5-(aryl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (Hybrid) | nih.gov |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Oxirane derivative | Imidazolo[2,1-b]thiadiazole derivatives (Fused) | sapub.org |
Advanced Analytical Characterization Techniques for 1,3,4 Thiadiazol 2 Ylhydrazine and Its Analogues
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques form the cornerstone of molecular characterization, offering a non-destructive means to probe the structural features of 1,3,4-thiadiazole (B1197879) derivatives. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm the identity and purity of newly synthesized compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 1,3,4-thiadiazol-2-ylhydrazine and its analogues, IR spectra typically exhibit characteristic absorption bands that signify the key structural motifs. The stretching vibration of the secondary amine (N-H) group in the hydrazine (B178648) moiety and on the thiadiazole ring is a prominent feature, often appearing as a broad or sharp band in the region of 3100-3400 cm⁻¹. dergipark.org.trtandfonline.comnih.gov The C=N stretching vibration of the thiadiazole ring is another key diagnostic peak, generally observed in the range of 1600-1650 cm⁻¹. dergipark.org.trderpharmachemica.com Furthermore, the presence of the C-S bond within the heterocyclic ring gives rise to absorption bands in the fingerprint region. derpharmachemica.com For substituted analogues, additional characteristic peaks corresponding to other functional groups, such as C=O in amide derivatives, are also observed. derpharmachemica.comjst.go.jpekb.eg
Table 1: Characteristic Infrared Absorption Bands for 1,3,4-Thiadiazole Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | References |
|---|---|---|---|
| N-H (Amine/Hydrazine) | Stretching | 3100-3400 | dergipark.org.trtandfonline.comnih.gov |
| C=N (Thiadiazole ring) | Stretching | 1600-1650 | dergipark.org.trderpharmachemica.com |
| C=O (Amide) | Stretching | 1650-1740 | derpharmachemica.comjst.go.jpekb.eg |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural elucidation of 1,3,4-thiadiazole derivatives.
In ¹H NMR spectra of this compound analogues, the protons attached to the nitrogen atoms of the hydrazine group typically appear as broad, exchangeable singlets in the downfield region, often between δ 8.0 and 12.0 ppm. jst.go.jpekb.egjournalijar.com The chemical shifts of aromatic protons in substituted derivatives are observed in the expected range of δ 7.0-8.5 ppm. tandfonline.comekb.eg
Table 2: Representative NMR Spectral Data for 1,3,4-Thiadiazole Derivatives
| Nucleus | Functional Group/Position | Chemical Shift (δ, ppm) | References |
|---|---|---|---|
| ¹H | N-H (Hydrazine/Amide) | 8.0 - 12.0 | jst.go.jpekb.egjournalijar.com |
| ¹H | Aromatic-H | 7.0 - 8.5 | tandfonline.comekb.eg |
| ¹³C | C2/C5 (Thiadiazole ring) | 150 - 170 | tandfonline.comekb.egnih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure. For this compound and its derivatives, the mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. jst.go.jpresearchgate.net The fragmentation pattern often involves the cleavage of the hydrazine side chain and the rupture of the thiadiazole ring, providing valuable structural information. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. nih.gov
X-ray Crystallography for Definitive Structural Elucidation
While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction analysis offers the most definitive and unambiguous structural elucidation. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Table 3: Crystallographic Data for a 1,3,4-Thiadiazole Derivative
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| N'-(3-pyridylmethylene)-N-[5-(3-pyridylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]hydrazine | Triclinic | P-1 | researchgate.net |
This comprehensive suite of analytical techniques provides a robust framework for the structural characterization of this compound and its analogues, which is essential for understanding their chemical properties and potential applications.
Q & A
Q. Key Methodological Considerations
- Reagent Choice : Lawesson’s reagent improves thiadiazole ring formation compared to phosphorus-based dehydrating agents .
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) accelerate reaction rates, while electron-withdrawing groups (e.g., -NO₂) require longer reaction times .
How can researchers optimize the fluorescence properties of this compound-based compounds for material science applications?
Advanced Research Focus
Fluorescence in these compounds arises from extended π-conjugation between thiadiazole and tetrazine rings. For instance, derivative 8f (λem = 367 nm in methanol) exhibits stronger emission than oxadiazole analogs due to sulfur’s polarizability enhancing intersystem crossing . To optimize fluorescence:
- Structural Tuning : Introducing tert-butyl groups (e.g., 8f ) improves solubility and reduces aggregation-induced quenching .
- Solvent Effects : Methanol and DMSO enhance emission intensity compared to nonpolar solvents .
Data-Driven Design
A comparative study of ten derivatives revealed that methoxy-substituted compounds (e.g., 8h ) show redshifted emission (λem = 375 nm) due to increased electron density .
What analytical techniques are critical for characterizing this compound derivatives, and how should data be interpreted?
Q. Basic Research Focus
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify regiochemistry. For example, the singlet at δ 8.13 ppm in 8f confirms tetrazine proton equivalence .
- UV-Vis Spectroscopy : Absorbance at ~295 nm (ε = 55.42 cm⁻¹ M⁻¹) indicates π→π* transitions in thiadiazole-tetrazine systems .
- Mass Spectrometry : HRMS confirms molecular formulas (e.g., 8f : m/z 611.1793 [M+H]<sup>+</sup>) .
Q. Advanced Validation
- IR Spectroscopy : Bands at 2228 cm⁻¹ (C≡N) and 1671 cm⁻¹ (C=N) validate cyclization .
- Elemental Analysis : Deviations >0.3% in C/H/N ratios suggest impurities or incomplete reactions .
How do substituent electronic effects influence the synthetic yield and stability of this compound derivatives?
Advanced Research Focus
Electron-donating groups (EDGs) like -OCH₃ and -C(CH₃)₃ significantly improve yields (45–60%) by stabilizing intermediates via resonance . In contrast, electron-withdrawing groups (EWGs) like -NO₂ reduce yields (<40%) due to slower cyclization kinetics . Stability studies show EDG-substituted derivatives (e.g., 8h ) exhibit longer shelf lives in air, while nitro-containing analogs (e.g., 8j ) degrade faster under UV light .
Mechanistic Insight
EDGs lower the activation energy for hydrazine attack on carbonitriles, as demonstrated by DFT calculations in related tetrazine systems .
What are the contradictions in reported reaction pathways for phenylhydrazine derivatives with thiadiazole precursors?
Advanced Research Focus
Reactions of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochloride yield unexpected products. For example, 4-methylphenylhydrazine forms indole-thiadiazole hybrids (e.g., 2 ), while phenylhydrazine produces a pyrazole-thiadiazole adduct (5 ) via competing cyclization pathways . This divergence highlights the sensitivity of these reactions to substituent steric and electronic effects.
Q. Resolution Strategy
- Kinetic Control : Lower temperatures favor indole formation, while higher temperatures promote pyrazole cyclization .
- Catalyst Screening : Adding Lewis acids (e.g., ZnCl₂) can suppress side reactions .
How can researchers leverage this compound derivatives in bioorganic chemistry studies?
Advanced Research Focus
These compounds serve as precursors for bioactive heterocycles. For example, 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole exhibits antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria . Methodological advancements include:
- Click Chemistry : Tetrazine-thiadiazole conjugates undergo inverse electron-demand Diels-Alder reactions for bioconjugation .
- Fluorescent Probes : Derivatives like 8f are used in cellular imaging due to their low cytotoxicity (IC₅₀ > 100 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
